

Spectroscopic and Synthetic Profile of 1-(3-Nitrophenylsulfonyl)pyrrolidine: A Technical Guide

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Compound of Interest

Compound Name: 1-(3-Nitrophenylsulfonyl)pyrrolidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for **1-(3-Nitrophenylsulfonyl)pyrrolidine**, a compound of interest in medicinal chemistry and drug development. This document details experimental protocols for its synthesis and presents a summary of its key spectroscopic characteristics.

Synthesis of 1-(3-Nitrophenylsulfonyl)pyrrolidine

The synthesis of **1-(3-Nitrophenylsulfonyl)pyrrolidine** is typically achieved through the reaction of pyrrolidine with 3-nitrobenzenesulfonyl chloride in the presence of a base. This nucleophilic substitution reaction is a common method for the formation of sulfonamides.

Experimental Protocol:

A detailed experimental protocol for the synthesis of a closely related compound, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, has been reported and can be adapted for the synthesis of the title compound[1].

Materials:

- Pyrrolidine

- 3-Nitrobenzenesulfonyl chloride
- Sodium carbonate (Na_2CO_3)
- Water
- Hydrochloric acid (HCl, 20%)
- Dichloromethane (CH_2Cl_2) or other suitable organic solvent
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve pyrrolidine in an aqueous solution of sodium carbonate with stirring.
- Cool the solution to 0-5 °C in an ice bath.
- Add 3-nitrobenzenesulfonyl chloride portion-wise to the cooled solution over a period of 1 hour, maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, acidify the mixture with 20% HCl to a pH of approximately 2.
- Extract the product with a suitable organic solvent such as dichloromethane.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **1-(3-Nitrophenylsulfonyl)pyrrolidine**.

Spectroscopic Data

While a complete set of experimental spectroscopic data for **1-(3-Nitrophenylsulfonyl)pyrrolidine** is not readily available in the cited literature, the expected spectral characteristics can be inferred from data for closely related compounds and general spectroscopic principles.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for both the pyrrolidine ring and the 3-nitrophenyl group.

Table 1: Predicted ¹H NMR Spectral Data for **1-(3-Nitrophenylsulfonyl)pyrrolidine**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~1.9	Multiplet	4H	-CH ₂ -CH ₂ - (Pyrrolidine)
~3.4	Triplet	4H	-SO ₂ -N-CH ₂ - (Pyrrolidine)
~7.8	Triplet	1H	Ar-H (H-5')
~8.2	Doublet of Doublets	1H	Ar-H (H-6')
~8.4	Doublet of Doublets	1H	Ar-H (H-4')
~8.7	Triplet	1H	Ar-H (H-2')

Note: The predicted chemical shifts are based on the analysis of related structures and may vary depending on the solvent and experimental conditions.

For comparison, the ¹H NMR data for a related compound, 4-(1-methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione, shows aromatic protons in the range of 8.26 – 7.19 ppm[2].

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ^{13}C NMR Spectral Data for **1-(3-Nitrophenylsulfonyl)pyrrolidine**

Chemical Shift (δ , ppm)	Assignment
~25	-CH ₂ -CH ₂ - (Pyrrolidine)
~48	-SO ₂ -N-CH ₂ - (Pyrrolidine)
~122	Ar-C (C-2')
~127	Ar-C (C-4')
~130	Ar-C (C-6')
~133	Ar-C (C-5')
~142	Ar-C (C-1')
~148	Ar-C (C-3')

Note: The predicted chemical shifts are based on the analysis of related structures and may vary depending on the solvent and experimental conditions.

The ^{13}C NMR spectrum of 4-(1-methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione displays signals for the nitrophenyl group at 148.38, 137.92, 129.83, 120.36, and 117.30 ppm[2].

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for **1-(3-Nitrophenylsulfonyl)pyrrolidine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2980-2850	Medium	Aliphatic C-H Stretch
1530-1500	Strong	Asymmetric NO ₂ Stretch
1350-1330	Strong	Symmetric NO ₂ Stretch
1340-1320	Strong	Asymmetric SO ₂ Stretch
1160-1140	Strong	Symmetric SO ₂ Stretch
860-840	Medium	S-N Stretch

The IR spectrum of a similar compound, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, shows a characteristic S-N stretching vibration at 857 cm⁻¹ and an S=O stretching band at 1355 cm⁻¹[\[1\]](#).

Mass Spectrometry

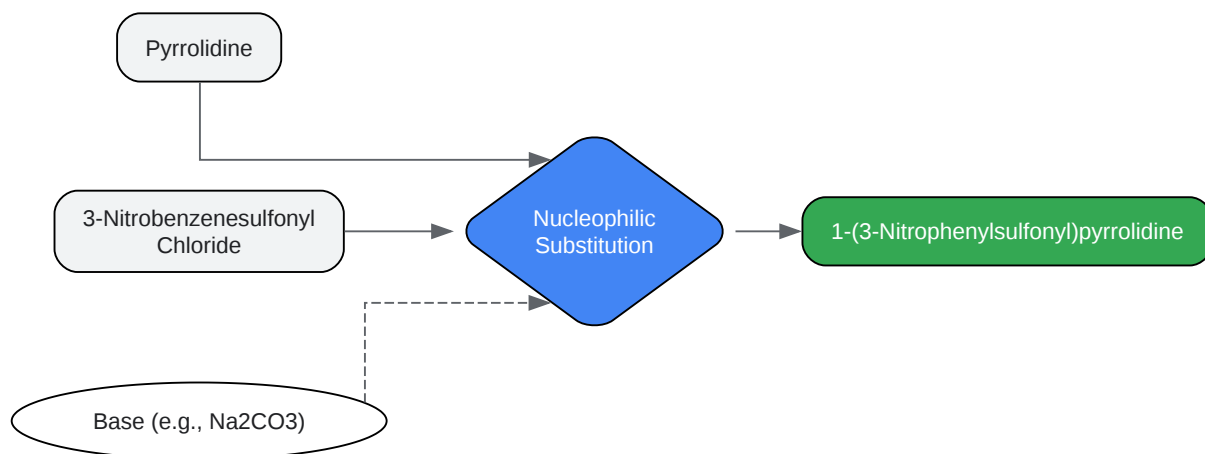
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for **1-(3-Nitrophenylsulfonyl)pyrrolidine**

m/z	Interpretation
256	[M] ⁺ (Molecular Ion)
186	[M - SO ₂] ⁺
122	[NO ₂ -C ₆ H ₄] ⁺
70	[C ₄ H ₈ N] ⁺ (Pyrrolidiny cation)

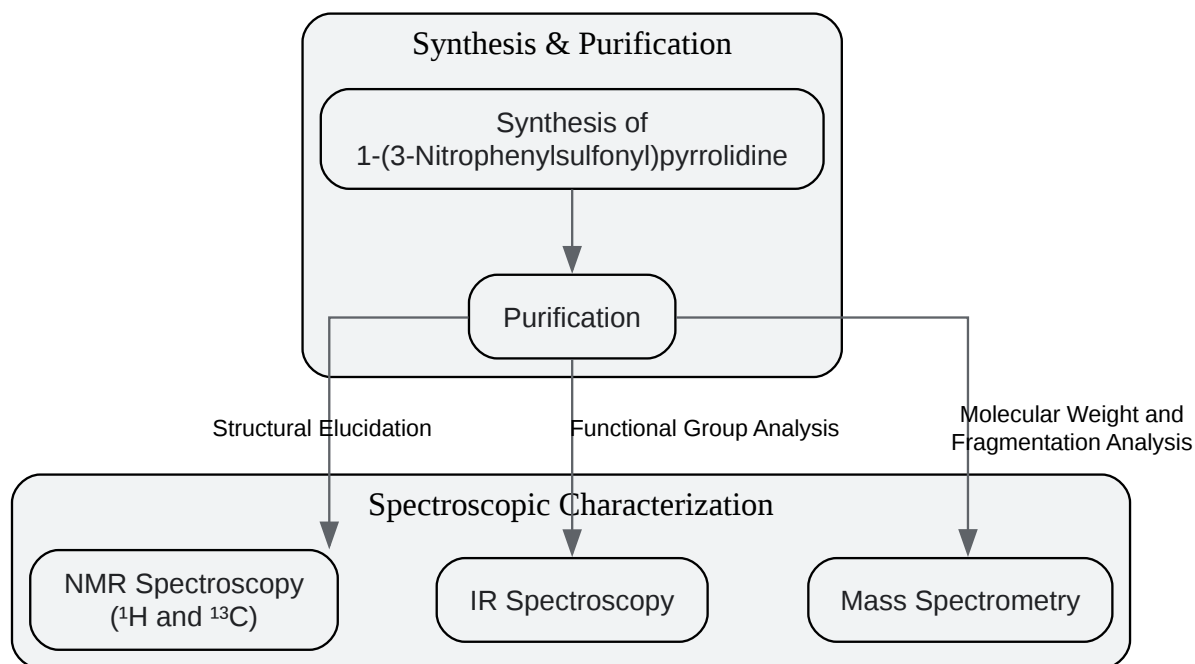
Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.



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Caption: Synthetic pathway for **1-(3-Nitrophenylsulfonyl)pyrrolidine**.



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Caption: Experimental workflow for synthesis and characterization.

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References

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- 2. jst-ud.vn [jst-ud.vn]
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